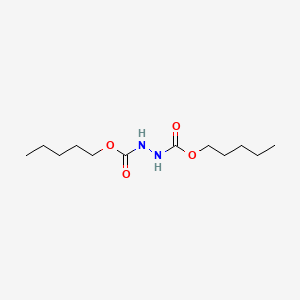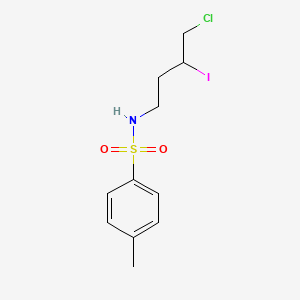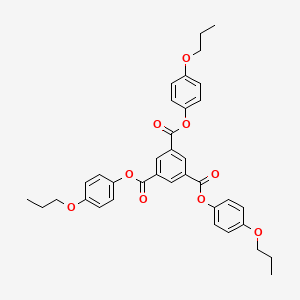
Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. It is composed of a benzene-1,3,5-tricarboxylate core with three 4-propoxyphenyl groups attached. This compound is of interest due to its potential use in the synthesis of advanced materials and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-propoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases, depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: Utilized in the production of advanced materials, coatings, and as a curing agent in polymer chemistry
Mechanism of Action
The mechanism of action of Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The compound’s ester groups can participate in hydrolysis reactions, releasing the corresponding carboxylic acids and alcohols. These reactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate
- Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate
- Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate
Uniqueness
Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate is unique due to its specific propoxy groups, which impart distinct physical and chemical properties compared to its analogs.
Properties
CAS No. |
915289-18-8 |
|---|---|
Molecular Formula |
C36H36O9 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C36H36O9/c1-4-19-40-28-7-13-31(14-8-28)43-34(37)25-22-26(35(38)44-32-15-9-29(10-16-32)41-20-5-2)24-27(23-25)36(39)45-33-17-11-30(12-18-33)42-21-6-3/h7-18,22-24H,4-6,19-21H2,1-3H3 |
InChI Key |
KEMYQEHEUTWNDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCCC)C(=O)OC4=CC=C(C=C4)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
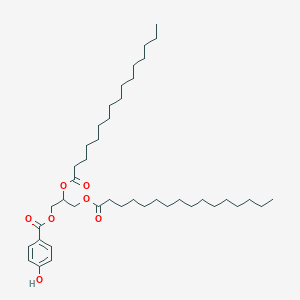
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)
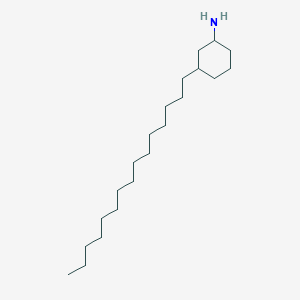

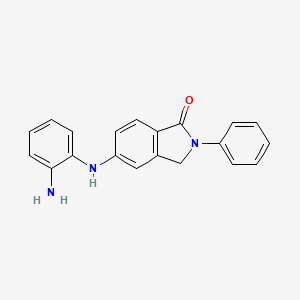
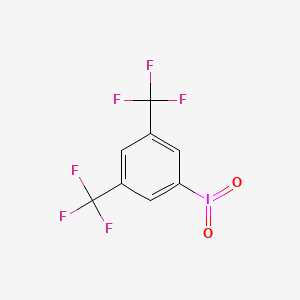
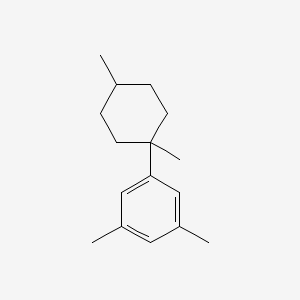
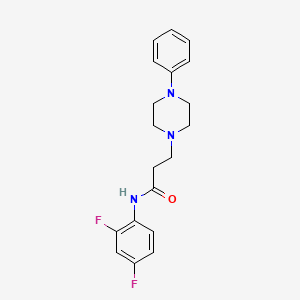
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
